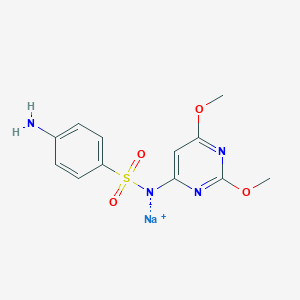

Sulfadimethoxine sodium

Descripción general

Descripción

Synthesis Analysis

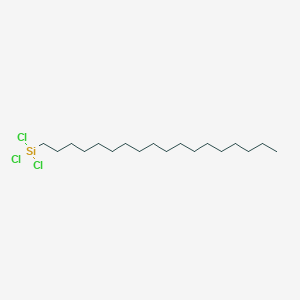

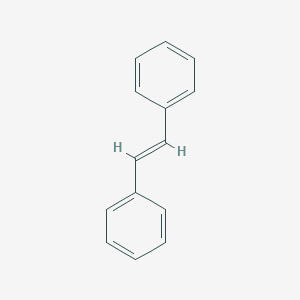

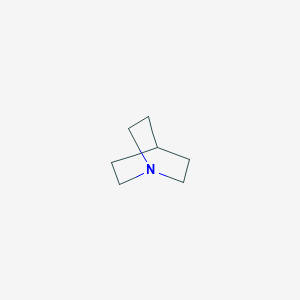

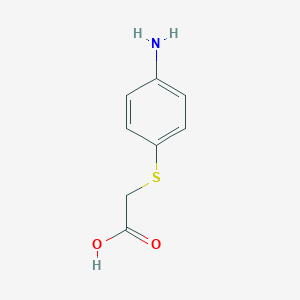

The synthesis of sulfadimethoxine involves multiple steps, starting from the sulfonamide group, integrating with other chemical groups to form the active compound. While specific synthesis methods for sulfadimethoxine sodium are not detailed in the provided papers, sulfonamides like sulfadimethoxine are typically synthesized through the reaction of sulfonyl chlorides with amines or by substituting the appropriate functional groups into a sulfanilamide structure. These processes involve complex chemical reactions, often requiring catalysts and specific conditions to achieve the desired product (Caira, 2007).

Aplicaciones Científicas De Investigación

1. Application in Antibiotic Sensing Field

- Summary of Application : Sulfadimethoxine sodium (SDM) is used in a novel oxygen-doped g-C3N4 nanoplate (OCNP) structure that serves as an efficient SDM sensing platform . This strategy broadens the application of oxygen-doped g-C3N4 nanomaterial in the antibiotic sensing field .

- Methods of Application : The OCNP exhibits effective radiative recombination of surface-confined electron-hole pairs and efficient π-π interaction with SDM . This causes rapid fluorescence response and thus ensures the fast and continuous monitoring of SDM .

- Results or Outcomes : The as-proposed nanosensor presents an excellent analytical performance toward SDM with a wide linear range from 3 to 60 μmol L−1 and a detection limit of 0.85 μmol L−1 . This strategy exhibits satisfactory recovery varied from 94 to 103% with relative standard derivations (RSD) in the range 0.9 to 6.8% in real water samples .

2. Application in Antibiotic Treatment

- Summary of Application : Sulfadimethoxine sodium is a sulfonamide antibiotic used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .

- Methods of Application : Sulfadimethoxine inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid .

- Results or Outcomes : Sulfadimethoxine has been successfully used in Russia for more than 35 years . It is widely available in Russia as an over-the-counter drug manufactured by a number of Russian pharmaceutical companies .

3. Application in Nanosensor Development

- Summary of Application : Sulfadimethoxine sodium (SDM) is used in the development of a salt-resistant nanosensor based on oxygen-doped g-C3N4 nanoplates . This strategy not only broadens the application of oxygen-doped g-C3N4 nanomaterial in the antibiotic sensing field but also presents a promising potential for on-line contaminant tracing in complex environments .

- Methods of Application : The mechanism of the SDM-induced quenching phenomenon was mainly elucidated as the photoinduced electron transfer process under a dynamic quenching mode .

- Results or Outcomes : The as-proposed nanosensor presents an excellent analytical performance toward SDM with a wide linear range from 3 to 60 μmol L−1 and a detection limit of 0.85 μmol L−1 . This strategy exhibits satisfactory recovery varied from 94 to 103% with relative standard derivations (RSD) in the range 0.9 to 6.8% in real water samples .

4. Application in Electrochemical Immunosensor

- Summary of Application : Sulfadimethoxine sodium (SDM) is used in the development of a label-free electrochemical immunosensor . The designed immunosensor demonstrated the advantages of simple preparation, high sensitivity, good selectivity, and acceptable stability .

- Methods of Application : Silver–graphene oxide (Ag-GO) nanocomposites were applied to fabricate the immunosensor . Gold nanoparticles (AuNPs) were used to immobilize antibodies (anti-SDM) and amplify electrochemical signal .

- Results or Outcomes : Under the optimal conditions, the peak current had a linear relationship with the logarithm of the SDM concentration, and the variation range was 0.333 to 100 ng mL−1 with the detection limit of 4 pg mL−1 .

Safety And Hazards

Sulfadimethoxine sodium is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Propiedades

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDZQHMCPDUUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N4NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858735 | |

| Record name | Sodium sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfadimethoxine sodium | |

CAS RN |

1037-50-9 | |

| Record name | Sulfadimethoxine sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001037509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-(2,6-dimethoxy-4-pyrimidinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DG2B481W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

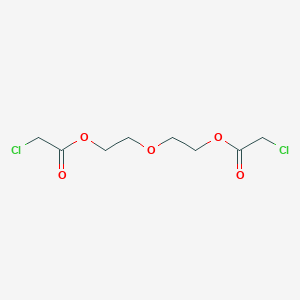

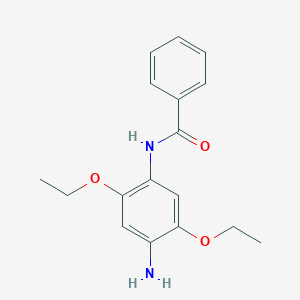

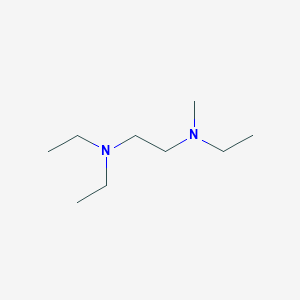

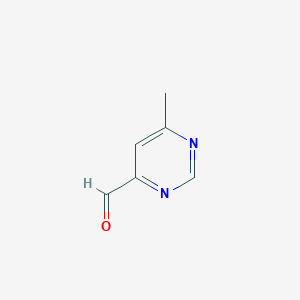

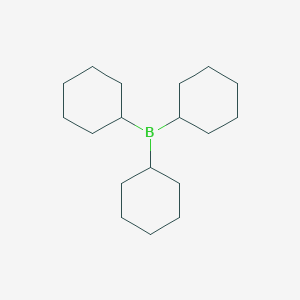

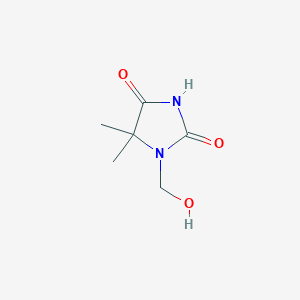

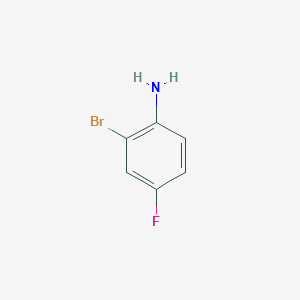

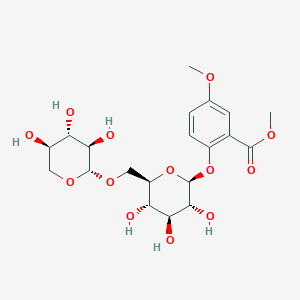

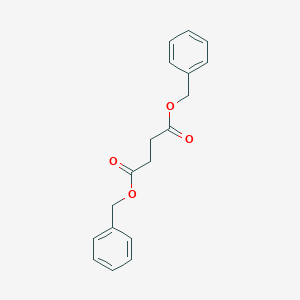

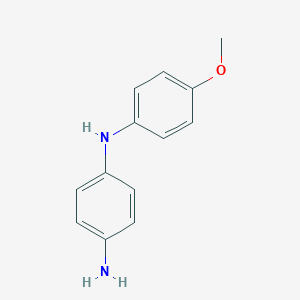

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.